molecular formula C20H29N3O B3813691 3-{[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-2,2-dimethyl-1-propanol

3-{[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-2,2-dimethyl-1-propanol

Cat. No. B3813691
M. Wt: 327.5 g/mol
InChI Key: JFMOUKPRJYJTPD-UHFFFAOYSA-N
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Description

The compound is a derivative of 3-amino-2,2-dimethyl-1-propanol . It contains a 3,5-dimethylphenyl group and a tetrahydro-1H-indazol-4-yl group attached to the amino group .


Synthesis Analysis

The synthesis of similar compounds involves acylation of a tropone derivative . For example, refluxing a tropone derivative in acetic anhydride resulted in the acylation of the amino group at the tropone ring .


Molecular Structure Analysis

The molecular structure of similar compounds was established by single crystal X-ray diffraction . The observed dynamics of the NMR spectra is determined precisely by the rotation of the acetyl group .


Chemical Reactions Analysis

The reaction of 3,5-di(tert-butyl)-1,2-benzoquinone with 2-methylquinoline derivatives leads to 2-(quinolin-2-yl)-1,3-tropolone derivatives capable of forming an intramolecular hydrogen bond .


Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature, similar to its parent compound 3-amino-2,2-dimethyl-1-propanol .

Safety and Hazards

The parent compound, 3-amino-2,2-dimethyl-1-propanol, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The high pharmacological activity of tropolone derivatives stimulates their research . Future directions could involve the synthesis of more derivatives and testing their biological activities .

properties

IUPAC Name

3-[[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]amino]-2,2-dimethylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O/c1-14-8-15(2)10-16(9-14)23-19-7-5-6-18(17(19)11-22-23)21-12-20(3,4)13-24/h8-11,18,21,24H,5-7,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMOUKPRJYJTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(CCC3)NCC(C)(C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]amino]-2,2-dimethylpropan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-2,2-dimethyl-1-propanol
Reactant of Route 2
3-{[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-2,2-dimethyl-1-propanol
Reactant of Route 3
Reactant of Route 3
3-{[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-2,2-dimethyl-1-propanol
Reactant of Route 4
3-{[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-2,2-dimethyl-1-propanol
Reactant of Route 5
Reactant of Route 5
3-{[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-2,2-dimethyl-1-propanol
Reactant of Route 6
Reactant of Route 6
3-{[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-2,2-dimethyl-1-propanol

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